![molecular formula C10H19NO B13239059 2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol](/img/structure/B13239059.png)
2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by the presence of a cyclohexene ring, an amino group, and a propanol group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol typically involves the reaction of cyclohex-3-en-1-ylmethylamine with propanol under controlled conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency . The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[(Cyclohex-3-en-1-ylmethyl)amino]propan-1-ol include:
- 2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol
- 2-[(Cyclohex-3-en-1-ylmethyl)amino]cyclohexan-1-ol
Uniqueness
. The presence of both the cyclohexene ring and the propanol group allows for versatile chemical modifications and interactions.
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
2-(cyclohex-3-en-1-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C10H19NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-3,9-12H,4-8H2,1H3 |
Clé InChI |
UDLKUMZJZTUBAC-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)NCC1CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2RS,7R)-2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13238983.png)
![tert-Butyl N-methyl-N-{6-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13238990.png)
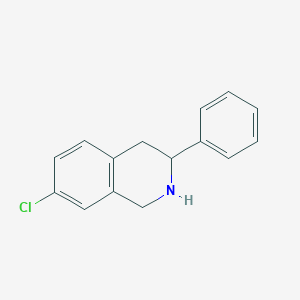
![2-{[(2,4-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13239016.png)
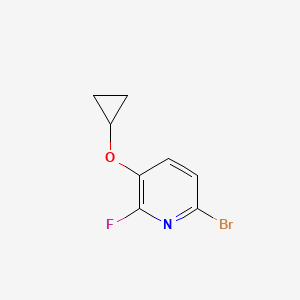
![(Butan-2-yl)[1-(4-chlorophenyl)propyl]amine](/img/structure/B13239025.png)
![2-{[2-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13239028.png)
![7-Azaspiro[3.6]decane](/img/structure/B13239042.png)
![2-[Ethyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13239044.png)
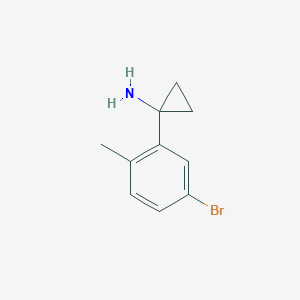
![2-[(5-Methylheptan-3-yl)amino]propane-1,3-diol](/img/structure/B13239065.png)
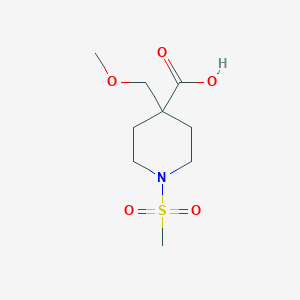
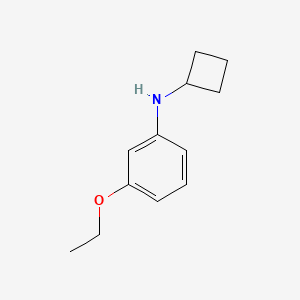
![2-Methyl-2-{[(4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13239075.png)
